2,5-吡啶二羧酸-13C7

描述

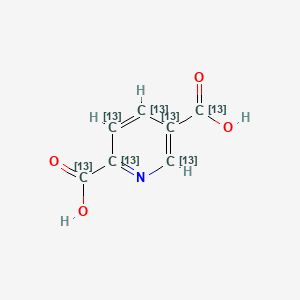

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid, where the carbon atoms in the pyridine ring are replaced with the carbon-13 isotope. This compound is part of the pyridinedicarboxylic acid family, which are dicarboxylic derivatives of pyridine.

科学研究应用

Pyridine-2,5-dicarboxylic acid and its labeled derivative (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid have numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.

Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in metabolic studies.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

Target of Action

The primary target of 2,5-Pyridinedicarboxylic Acid-13C7, also known as 2,5-Pyridinedicarbonyl Acid-13C7, is the bacterium Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxylic Acid-13C7 as the sole carbon source for growth .

Mode of Action

The compound interacts with its target by serving as a carbon source. The bacterium Agrobacterium sp. strain YJ-5 is capable of degrading 2,5-Pyridinedicarboxylic Acid-13C7 completely within 7 days . The degradation process involves the conversion of 2,5-Pyridinedicarboxylic Acid-13C7 into 6-hydroxy-2,5-Pyridinedicarboxylic Acid when the electron acceptor 2,6-dichlorophenolindophenol (DCIP) is employed .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,5-Pyridinedicarboxylic Acid-13C7 by Agrobacterium spIt is known that the process results in the formation of a new intermediate, 6-hydroxy-2,5-pyridinedicarboxylic acid .

Pharmacokinetics

Result of Action

The result of the action of 2,5-Pyridinedicarboxylic Acid-13C7 is the biodegradation of the compound, leading to the formation of 6-hydroxy-2,5-Pyridinedicarboxylic Acid . This suggests that the compound could potentially be used in bioremediation strategies to clean up environments contaminated with 2,5-Pyridinedicarboxylic Acid-13C7.

Action Environment

The action of 2,5-Pyridinedicarboxylic Acid-13C7 is influenced by environmental factors such as temperature, pH, and substrate concentration. The optimal growth conditions for Agrobacterium sp. strain YJ-5, the bacterium that degrades this compound, are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 .

生化分析

Biochemical Properties

2,5-Pyridinedicarboxylic Acid-13C7 can be utilized as the sole carbon source for growth by certain bacteria, such as Agrobacterium sp. strain YJ-5 . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The compound is completely degraded within 7 days under optimal growth conditions .

Cellular Effects

2,5-Pyridinedicarboxylic Acid-13C7 has been found to have a significant impact on various types of cells and cellular processes . It effectively blocks the D-DT induced activation of CD74 and demonstrates an impressive 79-fold selectivity for D-DT .

Molecular Mechanism

The molecular mechanism of 2,5-Pyridinedicarboxylic Acid-13C7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It effectively blocks the D-DT induced activation of CD74 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyridinedicarboxylic Acid-13C7 change over time . It is completely degraded within 7 days

Metabolic Pathways

2,5-Pyridinedicarboxylic Acid-13C7 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and could also have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,5-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of pyridine-2,5-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of diethyl 4-hydroxypyridine-2,5-dicarboxylate, followed by oxidation .

Industrial Production Methods

Industrial production of pyridine-2,5-dicarboxylic acid typically involves the catalytic oxidation of pyridine derivatives. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) in the presence of air or oxygen at elevated temperatures .

化学反应分析

Types of Reactions

Pyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic anhydride.

Reduction: Reduction of pyridine-2,5-dicarboxylic acid can yield pyridine-2,5-dimethanol.

Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.

Major Products Formed

Oxidation: Pyridine-2,5-dicarboxylic anhydride.

Reduction: Pyridine-2,5-dimethanol.

Substitution: Various esters, amides, and other derivatives.

相似化合物的比较

Pyridine-2,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acid isomers:

Quinolinic acid (2,3-pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxicity.

Lutidinic acid (2,4-pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.

Dipicolinic acid (2,6-pyridinedicarboxylic acid): A key component in bacterial spores, providing heat resistance.

Cinchomeronic acid (3,4-pyridinedicarboxylic acid): Utilized in the synthesis of pharmaceuticals.

Dinicotinic acid (3,5-pyridinedicarboxylic acid): Employed in the preparation of metal-organic frameworks.

Pyridine-2,5-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and applications in various fields .

生物活性

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid consists of a pyridine ring with two carboxylic acid groups located at positions 2 and 5. The incorporation of carbon isotopes enhances its utility in metabolic studies and tracking within biological systems.

Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of coordination complexes formed with pyridine-2,5-dicarboxylic acid. For example, complexes containing manganese and zinc have shown significant antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The mechanism of action appears to involve the formation of chelate rings that enhance the stability and efficacy of these complexes in biological settings .

Table 1: Antiproliferative Effects of Coordination Complexes

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | MDA-MB-231 | 12.3 |

| [Zn(bpy)(Hpydco)2] | HeLa | 15.7 |

| [Zn(bpy)Cl(Hpydco)]·2H2O | HT-29 | 10.5 |

| Cisplatin | MDA-MB-231 | 9.8 |

The antiproliferative activity is hypothesized to be linked to the ability of these complexes to interact with cellular components such as DNA and proteins. The presence of π-stacking interactions and hydrogen bonding in the solid-state structures contributes to their stability and biological activity . Additionally, the coordination of metal ions with the carboxylate groups enhances their reactivity towards cellular targets.

Case Studies

- Study on Metal Complexes : A study investigated the synthesis and characterization of various metal complexes derived from pyridine-2,5-dicarboxylic acid. The results indicated that these complexes exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic application in oncology .

- Inhibition Studies : Another research explored the inhibition of JMJD5 (a histone demethylase) by derivatives of pyridine-2,4-dicarboxylic acid. This study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets .

属性

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662181 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.068 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189695-39-3 | |

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。